2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of pyranoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction proceeds through a series of condensation and cyclization steps to form the desired pyranoquinoline scaffold .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized MCR protocols, which allow for high yields and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyranoquinoline scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in key biological processes, leading to the modulation of cellular activities. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: These compounds have a quinoline scaffold and are known for their diverse pharmacological properties
Uniqueness
What sets 2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile apart is its unique combination of a furan ring and a pyranoquinoline scaffold, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C18H13N3O3 |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H13N3O3/c1-21-12-6-3-2-5-10(12)16-15(18(21)22)14(13-7-4-8-23-13)11(9-19)17(20)24-16/h2-8,14H,20H2,1H3 |
InChI Key |
YEHYITFWIFZXFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=CO4 |
Origin of Product |
United States |
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